L-(-) -3-Phenyllactic acid (L-PLA) is a chiral aromatic compound involved in the metabolism of the amino acid phenylalanine . It belongs to the class of organic compounds known as phenylpropanoic acids . While research into its applications is ongoing, here are some areas where L-PLA is currently explored in scientific research:
Elevated levels of L-PLA in blood or urine can be indicative of PKU and HPA, both of which are inherited metabolic disorders affecting the breakdown of phenylalanine . These conditions can lead to intellectual disability and other neurological complications if left untreated. Measuring L-PLA levels alongside other metabolites can aid in the diagnosis and monitoring of PKU and HPA .
L-PLA is being investigated for its potential therapeutic effects in various conditions, including:
L-PLA is also being explored in other areas of scientific research, such as:
L-PLA has the following chemical formula: C6H5CH2CH(OH)CO2H. Its key features include:
This structure suggests potential for hydrogen bonding due to the hydroxyl group and acidic interactions due to the carboxylic acid group [].
L-PLA synthesis methods haven't been extensively explored in scientific literature. However, some related reactions involving phenyllactic acid include []:
L-PLA is likely formed from phenylpyruvate via lactate dehydrogenase activity.
More research is needed to fully elucidate the synthesis and reaction pathways of L-PLA.
L-PLA's primary role is likely as a metabolite in phenylalanine breakdown. Phenylalanine is an essential amino acid, and its breakdown pathway involves converting it to phenylpyruvate. L-PLA might be a further intermediate metabolite before complete degradation.
Elevated L-PLA levels indicate a possible malfunction in phenylalanine metabolism. In PKU, the enzyme phenylalanine hydroxylase, responsible for converting phenylalanine to tyrosine, is deficient. This leads to a buildup of phenylalanine and its metabolites, including L-PLA.
Irritant